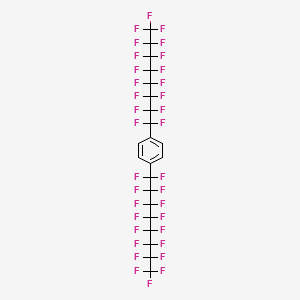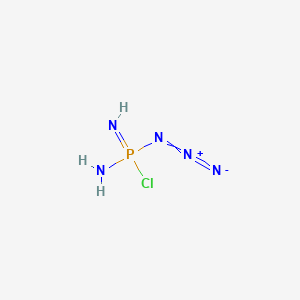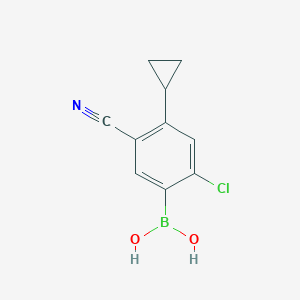![molecular formula C29H24O2 B14075688 10,20-dimethoxyhexacyclo[17.8.0.02,11.03,8.013,17.022,27]heptacosa-1(19),2(11),3,5,7,9,13,16,20,22,24,26-dodecaene](/img/structure/B14075688.png)
10,20-dimethoxyhexacyclo[17.8.0.02,11.03,8.013,17.022,27]heptacosa-1(19),2(11),3,5,7,9,13,16,20,22,24,26-dodecaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10,20-dimethoxyhexacyclo[17.8.0.02,11.03,8.013,17.022,27]heptacosa-1(19),2(11),3,5,7,9,13,16,20,22,24,26-dodecaene: is a complex organic compound with the molecular formula C29H24O2 and a molecular weight of 404.50 g/mol . This compound is characterized by its intricate hexacyclic structure, which includes multiple fused rings and methoxy groups at positions 10 and 20 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclization: Formation of the hexacyclic core structure through cyclization reactions.
Methoxylation: Introduction of methoxy groups at specific positions using reagents like dimethyl sulfate or methanol in the presence of a base.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
10,20-dimethoxyhexacyclo[17.8.0.02,11.03,8.013,17.022,27]heptacosa-1(19),2(11),3,5,7,9,13,16,20,22,24,26-dodecaene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
10,20-dimethoxyhexacyclo[17.8.0.02,11.03,8.013,17.022,27]heptacosa-1(19),2(11),3,5,7,9,13,16,20,22,24,26-dodecaene has several scientific research applications, including:
Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.
Industry: Limited industrial applications, primarily used in research settings.
Mechanism of Action
The mechanism of action of 10,20-dimethoxyhexacyclo[17.8.0.02,11.03,8.013,17.022,27]heptacosa-1(19),2(11),3,5,7,9,13,16,20,22,24,26-dodecaene is not well-understood. its effects are likely mediated through interactions with specific molecular targets and pathways, which could include enzyme inhibition or receptor binding .
Comparison with Similar Compounds
Similar Compounds
5,16-Dimethoxy-4,17-dihydro-1H-cyclopenta[6,7]cycloocta[2,1-a3,4-a’]dinaphthalene: A similar compound with a slightly different structure and methoxy group positions.
4,7-Dihydro-2,8-dimethoxy-3H-cyclopenta[6,7]cycloocta[2,1-a3,4-a’]dinaphthalene: Another related compound with variations in the double bond positions.
Properties
Molecular Formula |
C29H24O2 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
10,20-dimethoxyhexacyclo[17.8.0.02,11.03,8.013,17.022,27]heptacosa-1(19),2(11),3,5,7,9,13,16,20,22,24,26-dodecaene |
InChI |
InChI=1S/C29H24O2/c1-30-26-16-20-8-3-5-12-22(20)28-24(26)14-18-10-7-11-19(18)15-25-27(31-2)17-21-9-4-6-13-23(21)29(25)28/h3-6,8-13,16-17H,7,14-15H2,1-2H3 |
InChI Key |
OIUQJKIPFMAVJU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC=CC=C2C3=C1CC4=CCC=C4CC5=C3C6=CC=CC=C6C=C5OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Difluoromethoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14075611.png)
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycylglycine 1,1-dimethylethyl ester](/img/structure/B14075615.png)

![1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[[[4-(2-phenyldiazenyl)phenyl]amino]methylene]-](/img/structure/B14075626.png)



![3-[4-Amino-2-(2-hydroxyethanesulfonyl)anilino]propan-1-ol](/img/structure/B14075654.png)

![1-Methyl-3a,4,5,6,7,7a-hexahydro-[1,3]oxazolo[5,4-c]pyridin-2-one;hydrochloride](/img/structure/B14075672.png)


![2-(4-Bromophenyl)-1-(4-methoxyphenyl)-1h-phenanthro[9,10-d]imidazole](/img/structure/B14075683.png)
![2,7,8-Trioxa-1-phosphabicyclo[3.2.1]octane, 1-selenide](/img/structure/B14075712.png)
